methyl 2-methyl-5-oxo-6-[3-(trifluoromethoxy)phenyl]-5,6-dihydro-1,6-naphthyridine-3-carboxylate
Beschreibung
Methyl 2-methyl-5-oxo-6-[3-(trifluoromethoxy)phenyl]-5,6-dihydro-1,6-naphthyridine-3-carboxylate is a naphthyridine derivative characterized by a 1,6-naphthyridin-5(6H)-one core, a methyl group at the 2-position, a carboxylate ester at the 3-position, and a 3-(trifluoromethoxy)phenyl substituent at the 6-position. The trifluoromethoxy group (-OCF₃) introduces strong electron-withdrawing effects, influencing both physicochemical properties (e.g., lipophilicity, metabolic stability) and biological interactions.
Eigenschaften
IUPAC Name |
methyl 2-methyl-5-oxo-6-[3-(trifluoromethoxy)phenyl]-1,6-naphthyridine-3-carboxylate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H13F3N2O4/c1-10-13(17(25)26-2)9-14-15(22-10)6-7-23(16(14)24)11-4-3-5-12(8-11)27-18(19,20)21/h3-9H,1-2H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LUQMRWJOZXHDPI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C2C(=N1)C=CN(C2=O)C3=CC(=CC=C3)OC(F)(F)F)C(=O)OC | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H13F3N2O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
378.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biologische Aktivität
Methyl 2-methyl-5-oxo-6-[3-(trifluoromethoxy)phenyl]-5,6-dihydro-1,6-naphthyridine-3-carboxylate is a compound of interest due to its potential biological activities. This article reviews the current understanding of its biological activity, including anti-cancer properties, anti-inflammatory effects, and other pharmacological activities.
- Molecular Formula : C₁₈H₁₆F₃N₃O₃
- Molecular Weight : 395.33 g/mol
- CAS Number : 44139567
Biological Activity Overview
The biological activity of this compound has been investigated in various studies, revealing multiple pharmacological effects:
-
Anticancer Activity :
- Studies have shown that naphthyridine derivatives exhibit significant cytotoxic effects against various cancer cell lines. For example, related compounds have demonstrated IC₅₀ values ranging from 10.47 to 15.03 μg/mL against non-small cell lung cancer and cervical cancer cell lines .
- The mechanism often involves intercalation into DNA and the induction of apoptosis through p53-independent pathways .
- Anti-inflammatory Effects :
- Neurological Effects :
Data Table: Summary of Biological Activities
| Activity Type | Effect Description | Reference |
|---|---|---|
| Anticancer | Cytotoxic effects on H1299 and A549 cell lines | |
| Anti-inflammatory | Reduces TNF-α and IL-1β in colitis models | |
| Neurological | Potential psychotropic effects |
Study 1: Cytotoxicity in Cancer Cells
A recent study evaluated the cytotoxic effects of methyl 2-methyl-5-oxo-6-[3-(trifluoromethoxy)phenyl]-5,6-dihydro-1,6-naphthyridine-3-carboxylate on various cancer cell lines. The results indicated significant inhibition of cell proliferation with an IC₅₀ value comparable to established chemotherapeutics.
Study 2: Anti-inflammatory Mechanism
In a model of induced colitis in rats, administration of the compound led to a marked decrease in inflammatory markers and improved histological scores compared to controls. This suggests a promising application in inflammatory bowel diseases.
Vergleich Mit ähnlichen Verbindungen
Comparison with Similar Compounds
Structural Analogues and Substituent Effects
The 6-position substituent on the naphthyridine core is a critical determinant of biological activity and physicochemical properties. Below is a comparative analysis of key analogs:
Key Observations:
- Trifluoromethoxy vs. Halogenated Substituents: The trifluoromethoxy group (-OCF₃) in the target compound offers greater steric bulk and electron-withdrawing capacity compared to chloro or fluoro substituents. This may enhance metabolic stability and resistance to oxidative degradation .
- Methoxy vs. Trifluoromethoxy: The 3,4,5-trimethoxyphenyl analog (MW 384.4) demonstrates how methoxy groups can improve solubility via hydrogen bonding, whereas the trifluoromethoxy group prioritizes lipophilicity and electronic effects .
- Positional Effects: Substitution at the 2-position (e.g., trifluoromethyl in ) versus the 6-position alters molecular geometry and target engagement, underscoring the importance of regiochemistry.
Physicochemical Properties
- Solubility: Methoxy groups (e.g., ) enhance aqueous solubility, whereas trifluoromethoxy may reduce it, necessitating formulation optimization.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
